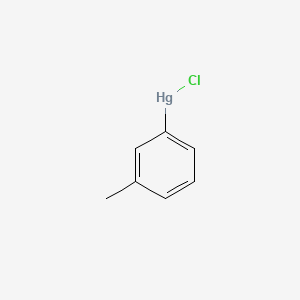
Chloro-m-tolylmercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is characterized by the presence of a mercury atom bonded to a chlorine atom and a 3-methylphenyl group. It is used in various chemical applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Chloro-m-tolylmercury can be synthesized through the reaction of 3-methylphenylmercury chloride with chlorine gas under controlled conditions . The reaction typically involves the use of a solvent such as dichloromethane and is carried out at room temperature.
Industrial Production Methods: Industrial production of this compound involves the chlorination of 3-methylphenylmercury compounds in large-scale reactors. The process is optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Chloro-m-tolylmercury undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form mercury(II) compounds.
Reduction: It can be reduced to form elemental mercury and organic by-products.
Substitution: The chlorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or iodine can be used for substitution reactions.
Major Products Formed:
Oxidation: Mercury(II) chloride and organic acids.
Reduction: Elemental mercury and 3-methylphenyl derivatives.
Substitution: Various halogenated 3-methylphenylmercury compounds.
Aplicaciones Científicas De Investigación
Chloro-m-tolylmercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: It is studied for its effects on biological systems, particularly its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a diagnostic tool.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which chloro-m-tolylmercury exerts its effects involves the binding of the mercury atom to thiol groups in proteins and enzymes. This interaction disrupts the normal function of these biomolecules, leading to various biochemical effects. The compound can also interfere with cellular signaling pathways and enzyme activities .
Comparación Con Compuestos Similares
Chloro-p-tolylmercury: Similar structure but with the chlorine atom in the para position.
Chloro-o-tolylmercury: Chlorine atom in the ortho position.
Chloromercuryphenyl compounds: Various derivatives with different substituents on the phenyl ring.
Uniqueness: Chloro-m-tolylmercury is unique due to its specific substitution pattern, which influences its reactivity and interactions with other molecules. This makes it particularly useful in certain chemical and biological applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
5955-19-1 |
|---|---|
Fórmula molecular |
C7H7ClHg |
Peso molecular |
327.17 g/mol |
Nombre IUPAC |
chloro-(3-methylphenyl)mercury |
InChI |
InChI=1S/C7H7.ClH.Hg/c1-7-5-3-2-4-6-7;;/h2-3,5-6H,1H3;1H;/q;;+1/p-1 |
Clave InChI |
JYXGTTLIHJHMIQ-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=CC=C1)[Hg]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















